Oleth-2
Overview
Description
Oleth-2 is a polyethylene glycol ether of oleyl alcohol, specifically ethoxylated with two moles of ethylene oxide. It is a pale, straw-colored liquid without odor and is primarily used as a nonionic water-in-oil emulsifier and solubilizer. This compound is derived from a vegetable-based alcohol and is commonly used in cosmetics and personal care products due to its excellent emulsifying properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oleth-2 is synthesized through the ethoxylation of oleyl alcohol. The process involves the reaction of oleyl alcohol with ethylene oxide under controlled conditions. The reaction typically occurs in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures. The ethoxylation process results in the formation of a polyethylene glycol ether with two ethylene oxide units attached to the oleyl alcohol molecule .
Industrial Production Methods: Industrial production of this compound follows the same ethoxylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves continuous monitoring and control of temperature, pressure, and catalyst concentration to achieve the desired degree of ethoxylation .
Chemical Reactions Analysis
Types of Reactions: Oleth-2 primarily undergoes reactions typical of alkoxylated alcohols. These include:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound back to oleyl alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethoxylated chain can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Regeneration of oleyl alcohol.
Substitution: Formation of substituted ethoxylated alcohols.
Scientific Research Applications
Oleth-2 has a wide range of applications in scientific research, including:
Chemistry: Used as an emulsifier and solubilizer in various chemical formulations.
Biology: Employed in the preparation of biological samples and reagents.
Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.
Industry: Widely used in the cosmetics and personal care industry for the formulation of skin care, hair care, and makeup products
Mechanism of Action
Oleth-2 exerts its effects primarily through its nonionic surfactant properties. It reduces the surface tension between oil and water phases, allowing for the formation of stable emulsions. The ethoxylated chain provides hydrophilic properties, while the oleyl alcohol moiety offers lipophilic characteristics. This dual nature enables this compound to effectively solubilize and emulsify various compounds .
Comparison with Similar Compounds
Oleth-2 belongs to a family of ethoxylated alcohols, including Oleth-3, Oleth-4, and Oleth-5. These compounds differ in the number of ethylene oxide units attached to the oleyl alcohol molecule. The primary differences include:
Oleth-3: Contains three ethylene oxide units, offering slightly higher hydrophilicity compared to this compound.
Oleth-4: Contains four ethylene oxide units, further increasing its hydrophilic properties.
Oleth-5: Contains five ethylene oxide units, providing even greater solubility in water.
Uniqueness of this compound: this compound is unique due to its balanced hydrophilic-lipophilic properties, making it an ideal emulsifier for water-in-oil formulations. Its low odor and compatibility with a wide range of ingredients make it particularly suitable for fragranced products .
Properties
IUPAC Name |
2-[2-[(Z)-octadec-9-enoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-21-22-25-20-18-23/h9-10,23H,2-8,11-22H2,1H3/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYUQZIGNZFZJS-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201021510 | |
Record name | 2-((Z)-Octadec-9-enoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201021510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5274-65-7 | |
Record name | Diethylene glycol oleyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5274-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oleth-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005274657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((Z)-Octadec-9-enoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201021510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanol, 2-[2-[(9Z)-9-octadecen-1-yloxy]ethoxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OLETH-2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L6R1SQ6M0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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